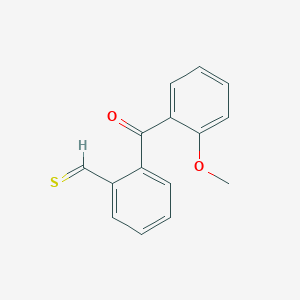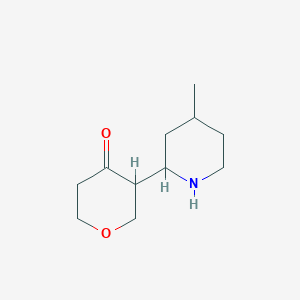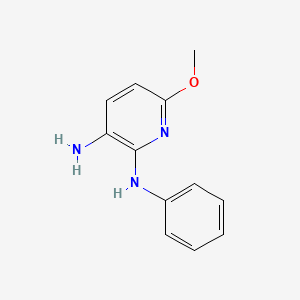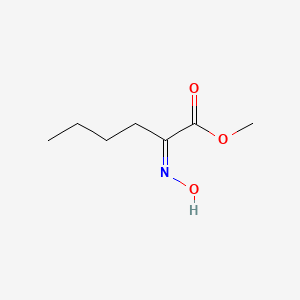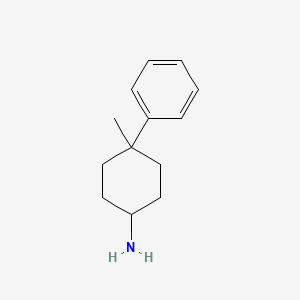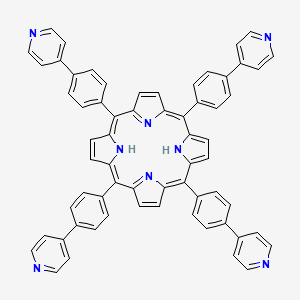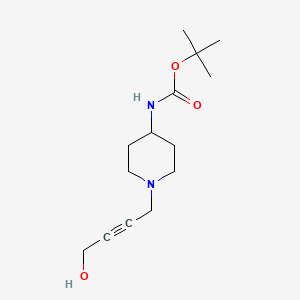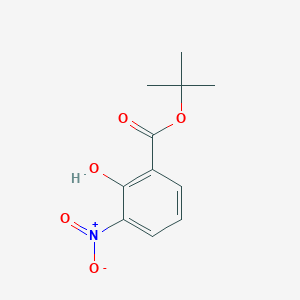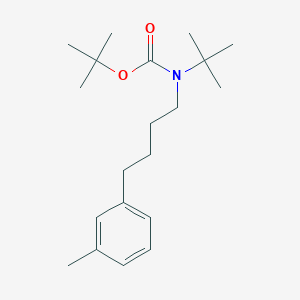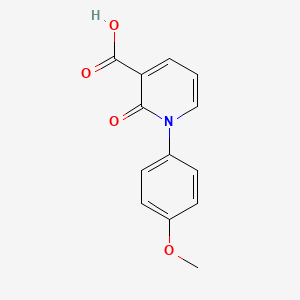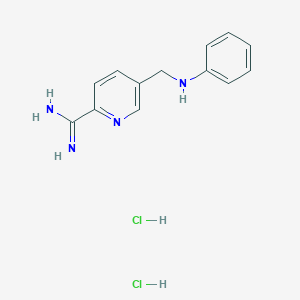
5-((Phenylamino)methyl)picolinimidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Phenylamino)methyl)picolinimidamide dihydrochloride is a premium chemical compound with the CAS number 1416439-84-3. It boasts a molecular weight of 299.2 g/mol and a molecular formula of C13H16Cl2N4 . This compound is used in various scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes: The synthetic routes for 5-((Phenylamino)methyl)picolinimidamide dihydrochloride involve the coupling of appropriate precursors. One common method is the Suzuki–Miyaura coupling, which joins chemically differentiated fragments using palladium as a catalyst . The reaction conditions are mild and functional group tolerant, making it suitable for this compound.
Industrial Production Methods: While specific industrial production methods are proprietary, they likely involve large-scale synthesis using optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-((Phenylamino)methyl)picolinimidamide dihydrochloride can undergo various reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound or creating derivatives.
Common Reagents and Conditions:Oxidation: Oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are employed.
Substitution: Halogens (e.g., chlorine, bromine) can replace functional groups.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, reduction may yield an amine derivative, while oxidation could lead to an imine or amide.
Scientific Research Applications
5-((Phenylamino)methyl)picolinimidamide dihydrochloride finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: In drug discovery or as a probe for biological studies.
Medicine: Investigating potential therapeutic effects.
Industry: For specialized chemical processes.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare its properties with related structures to highlight its uniqueness.
Properties
Molecular Formula |
C13H16Cl2N4 |
|---|---|
Molecular Weight |
299.20 g/mol |
IUPAC Name |
5-(anilinomethyl)pyridine-2-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C13H14N4.2ClH/c14-13(15)12-7-6-10(9-17-12)8-16-11-4-2-1-3-5-11;;/h1-7,9,16H,8H2,(H3,14,15);2*1H |
InChI Key |
GNBLKCZSMSJVBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CN=C(C=C2)C(=N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


